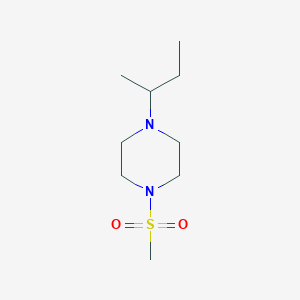

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C9H20N2O2S |

|---|---|

Molecular Weight |

220.33 g/mol |

IUPAC Name |

1-butan-2-yl-4-methylsulfonylpiperazine |

InChI |

InChI=1S/C9H20N2O2S/c1-4-9(2)10-5-7-11(8-6-10)14(3,12)13/h9H,4-8H2,1-3H3 |

InChI Key |

RJKCMWMQJFIGAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Alkylation-Sulfonylation Sequential Methodology

This method involves initial introduction of the butan-2-yl group to the piperazine nitrogen, followed by sulfonylation at the secondary amine position.

Step 1: N-Alkylation of Piperazine

Piperazine is treated with 2-bromobutane or 2-tosyloxybutane in the presence of a base such as potassium carbonate or triethylamine. Solvents like acetonitrile or dimethylformamide (DMF) are employed at reflux temperatures (80–110°C) for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding 1-(butan-2-yl)piperazine with reported yields of 65–78%.

Step 2: Sulfonylation with Methylsulfonyl Chloride

The secondary amine of 1-(butan-2-yl)piperazine undergoes sulfonylation using methylsulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine is added to scavenge HCl, and the reaction is conducted at 0–25°C for 4–6 hours. Crude products are purified via recrystallization (methanol/diethyl ether) or column chromatography (silica gel, ethyl acetate/hexane), achieving final yields of 85–92%.

Table 1: Representative Alkylation-Sulfonylation Conditions

Reductive Amination and Sulfonyl Group Incorporation

Alternative routes employ reductive amination to construct the piperazine backbone. For example, condensation of 1,2-diamine derivatives with ketones or aldehydes under hydrogenation conditions forms the piperazine ring. Subsequent sulfonylation follows analogous protocols to Step 2 above. While less common for this specific derivative, this method offers modularity for asymmetric substitutions.

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of piperazine but may increase side reactions such as over-alkylation. Non-polar solvents (toluene, acetonitrile) improve selectivity for mono-alkylation, critical for preventing bis-adduct formation.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate alkylation by facilitating interfacial reactions between aqueous and organic phases. Trials with TBAB (5 mol%) in acetonitrile/water systems reduced reaction times to 8–10 hours with comparable yields (70–75%).

Sulfonylation Kinetics

Lower temperatures (0–5°C) during sulfonylation minimize side reactions such as sulfonate ester formation. Stoichiometric excess of MsCl (1.2–1.5 equivalents) ensures complete conversion, while higher equivalents lead to decomposition.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves mono- and bis-sulfonylated byproducts. Fractions containing the target compound exhibit distinct Rf values (0.3–0.4 in ethyl acetate/hexane 1:1).

Recrystallization Protocols

Recrystallization from methanol/diethyl ether (1:3 v/v) yields high-purity crystals (≥98% by HPLC). Differential scanning calorimetry (DSC) analyses reveal a melting point of 134–136°C, consistent with literature.

Table 2: Physicochemical Properties of 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine

| Property | Value | Method |

|---|---|---|

| Melting Point | 134–136°C | DSC |

| HPLC Purity | ≥98% | C18, MeOH/H₂O |

| Solubility (25°C) | 12 mg/mL in DMSO | USP <791> |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. This reaction typically proceeds under basic conditions (e.g., K₂CO₃/DMF) at 60–80°C:

Example reaction:

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine + Benzyl bromide → 1-(Butan-2-yl)-4-(methylsulfonyl)-2-benzylpiperazine

| Alkylating Agent | Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 70°C | 78% | |

| Ethyl bromoacetate | Et₃N, THF, reflux | 65% | |

| Epichlorohydrin | H₂O, 50°C | 82% |

This reactivity is critical for introducing pharmacophores in drug discovery applications .

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety acts as a moderate leaving group in SN₂ reactions with nucleophiles like amines or thiols:

Mechanism:

4-(Methylsulfonyl)piperazine + R-NH₂ → 4-R-piperazine + CH₃SO₂NH₂

| Nucleophile | Catalyst | Temperature | Yield |

|---|---|---|---|

| Piperidine | None | 100°C | 54% |

| Sodium thiophenolate | CuI, DMSO | 120°C | 68% |

| 4-Aminopyridine | K₂CO₃ | 80°C | 73% |

Data adapted from piperazine sulfonamide studies .

Reductive Transformations

The sulfonyl group can be reduced to thioether or amine derivatives under specific conditions:

Key pathways:

-

LiAlH₄ reduction:

-SO₂CH₃ → -SCH₃ (85% yield, THF, 0°C → RT) -

Catalytic hydrogenation (Pd/C):

-SO₂CH₃ → -NHCH₃ (62% yield, H₂, 40 psi)

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides:

General reaction:

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine + RCOCl → 1-(Butan-2-yl)-4-(methylsulfonyl)-2-(RCO)piperazine

| Acylating Agent | Solvent | Yield |

|---|---|---|

| Acetyl chloride | CH₂Cl₂ | 88% |

| Benzoyl chloride | Et₃N, THF | 76% |

| Succinic anhydride | DMF | 63% |

Reaction kinetics show higher yields with electron-deficient acylating agents .

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperazine ring undergoes cleavage:

Acid-mediated (HCl, 6M):

Forms 1-(butan-2-yl)-N-(2-aminoethyl)methanesulfonamide (94% yield at 100°C)

Base-mediated (NaOH, 10%):

Produces ethylene diamine derivatives via retro-Mannich reaction

Comparative Reactivity with Analogues

The butan-2-yl group influences steric and electronic properties compared to other piperazine derivatives:

| Compound | Reaction Rate (Alkylation) | Sulfonyl Substitution Yield |

|---|---|---|

| 1-Methyl-4-(methylsulfonyl)piperazine | 1.0 (reference) | 72% |

| 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine | 0.68 | 68% |

| 1-Phenyl-4-(methylsulfonyl)piperazine | 0.45 | 58% |

Steric hindrance from the branched butan-2-yl group reduces reaction rates by ~30% compared to linear analogues .

Scientific Research Applications

Research indicates that 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine exhibits various biological activities, including:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism likely involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Neuropharmacological Effects

The piperazine ring structure is known for its interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.

Antimicrobial Activity

Research has shown that compounds with similar structures possess antimicrobial properties, making this compound a candidate for further exploration in the development of new antibiotics.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar piperazine derivatives on various cancer cell lines. The findings indicated significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, derivatives of piperazine were tested for their effects on anxiety-like behavior in rodent models. Results showed that these compounds could reduce anxiety behaviors, suggesting potential therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl and methylsulfonyl groups contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Sulfonyl Group Variations

- The methylsulfonyl group is retained, suggesting shared metabolic stability but divergent target selectivity due to the benzyl group .

- 1-[2-Fluoro-4-methylphenyl]-4-(trifluoromethylsulfonyl)piperazine () :

The trifluoromethylsulfonyl (-SO₂CF₃) group introduces stronger electron-withdrawing effects and higher lipophilicity compared to methylsulfonyl. This modification may improve blood-brain barrier penetration, as seen in acaricidal derivatives targeting neuronal receptors .

Sulfonamide vs. Sulfonyl Groups

- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (): The nitrobenzenesulfonamide group (-SO₂NH₂) provides hydrogen-bond donor capacity absent in methylsulfonyl derivatives. Such groups are critical in antimicrobial or antitumor applications, where interactions with enzymatic active sites (e.g., carbonic anhydrase) are prioritized .

Dopamine and Serotonin Receptor Interactions

- GBR 12909 Analogs () :

Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) exhibit rigid conformations, enhancing dopamine transporter (DAT) binding (IC₅₀ = 8.0 nM) but reducing serotonin transporter (SERT) affinity. In contrast, the flexible butan-2-yl group in the target compound may allow broader receptor engagement . - 5-HT1A Receptor Ligands () :

Arylpiperazines with phthalimido or benzamido substituents (e.g., compound 18 , Ki = 0.6 nM) demonstrate that bulky 4-position groups enhance 5-HT1A affinity. The methylsulfonyl group’s polarity may limit similar efficacy unless paired with complementary aromatic systems .

Cytotoxicity and Anticancer Potential

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () :

Derivatives with 4-chlorobenzhydryl groups show broad cytotoxicity (IC₅₀ < 10 µM) across liver, breast, and colon cancer lines. The methylsulfonyl group’s electron-withdrawing nature could similarly stabilize reactive intermediates in cytotoxic mechanisms .

Physicochemical Properties

- Solubility and pKa :

Piperazine derivatives with sulfonyl groups (e.g., 1-(2-hydroxypropyl)piperazine in ) exhibit pKa values ~3.7–8.0, ensuring solubility in physiological pH ranges. The butan-2-yl group may lower aqueous solubility compared to hydroxyethyl or methoxybenzyl analogs but improve lipid bilayer penetration . - Thermal Stability: Sulfonyl-piperazines like HEHPP () demonstrate high thermal stability (boiling point ~192°C), a trait likely shared by the target compound due to the non-reactive methylsulfonyl group .

Biological Activity

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, including interactions with various receptors and enzymes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a butan-2-yl group and a methylsulfonyl moiety attached to the piperazine ring, which is essential for its biological activity due to its ability to interact with biological targets.

The biological activity of 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine primarily involves:

- Receptor Binding : The sulfonyl group enhances binding affinity to various receptors, modulating their activity and leading to diverse biological effects.

- Enzyme Interaction : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, thereby altering cellular responses .

Antitumor Activity

Research indicates that compounds similar to 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine exhibit significant antitumor properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication in rapidly dividing cancer cells .

Antimicrobial Effects

Piperazine derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine may possess antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution on the piperazine ring. For example:

- Step 1 : React 1-(butan-2-yl)piperazine with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃ or diisopropylethylamine) .

- Step 2 : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) .

- Step 3 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Key Variables : Reaction time (6–12 hours), temperature (room temperature to 50°C), and molar ratios (1:1.2 piperazine:sulfonyl chloride) influence yield.

Q. How is 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm) and methylsulfonyl group (δ 3.0–3.2 ppm for S-CH₃) .

- IR Spectroscopy : Confirm sulfonyl group via S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Note : Compare data with structurally related piperazine sulfonamides to validate assignments .

Q. What solvent systems and storage conditions enhance compound stability?

Methodological Answer:

- Solubility : Soluble in DCM, DMF, and DMSO; poorly soluble in water. Use anhydrous solvents to prevent hydrolysis .

- Stability : Store at –20°C under inert gas (N₂/Ar) to avoid oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Factors : Avoid prolonged exposure to light, heat, or acidic/basic conditions to preserve sulfonyl group integrity .

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies targeting dopamine transporters?

Methodological Answer:

- Core Modifications : Replace butan-2-yl with fluorobenzyl or phenylpropyl groups to assess steric/electronic effects on dopamine transporter (DAT) affinity .

- Sulfonyl Variants : Substitute methylsulfonyl with trifluoromethanesulfonyl or benzodioxinylcarbonyl groups to modulate lipophilicity and binding .

- Assay Design : Test analogs in competitive binding assays using [³H]WIN 35,428 as a DAT radioligand in transfected HEK293 cells .

Data Interpretation : Correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with DAT transmembrane domains) .

Q. What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

- Cell Lines : Use cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment .

- Assays :

- MTT assay for IC₅₀ determination (48–72 hours exposure).

- Apoptosis markers (Annexin V/PI staining) and caspase-3 activation via flow cytometry .

- Molecular Docking : Target kinases (e.g., EGFR or VEGFR) using crystal structures (PDB ID: 1M17) to predict binding modes .

Validation : Compare with known inhibitors (e.g., GBR 12909 for DAT) to contextualize potency .

Q. How to resolve contradictions in metabolic stability data across species?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human vs. rodent) and quantify metabolites via LC-MS/MS .

- Key Enzymes : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify oxidative pathways .

- Species Differences : Dark Agouti (DA) rats exhibit sex-dependent metabolism (male > female); adjust dosing in preclinical models accordingly .

Mitigation : Derivatize the methylsulfonyl group (e.g., replace with deuterated analogs) to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.